molecular formula C29H43N3O2 B1219251 Olivoretin CAS No. 90297-52-2

Olivoretin

Cat. No. B1219251
CAS RN: 90297-52-2
M. Wt: 465.7 g/mol
InChI Key: HQINLFPKZPQGGD-ZVYOULDASA-N
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Description

Olivoretin A (CHEBI:226710) is an amino acid amide . The IUPAC name for Olivoretin A is (6S,9S,14R,17R)- 17- ethenyl- 6- (methoxymethyl)- 10,14,17- trimethyl- 9,14- di(propan- 2- yl)- 2,7,10- triazatetracyclo[9.7.1.04,19.013,18]nonadeca- 1(18),3,11(19),12- tetraen- 8- one .


Synthesis Analysis

The biosynthesis of Olivoretin involves several enzymatic reactions. For instance, the transformation of blastmycetin D to olivoretin A by acid treatment has been reported .


Molecular Structure Analysis

The molecular structure of Olivoretin A includes a nine-membered lactam and a C-11 cyclic terpene . The distance from C-3 of DMAPP to C-7 of indolactam V was found to be 3.3 Å, which is closer than the distance from C-1 of DMAPP to N-1 of indolactam V (6.0 Å) .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Olivoretin include terpene cyclization triggered by the C-N bond formation by P450 oxygenase (TleB), the prenyltransferase (TleC), and the methyltransferase (TleD) . The deuterium atom shifts from C-25 to C-26 during the terpene ring cyclization .

Scientific Research Applications

Olivoretin and Biological Activity

Studies have shown that olivoretin D, which possesses a free hydroxyl group, is biologically active, unlike its O-methylated isomers, olivoretins A, B, and C. This highlights the importance of the free hydroxyl group in the biological activity of these compounds (Horiuchi et al., 1984).

Structural Elucidation of Olivoretins

Research has led to the structural elucidation of olivoretins A and D. Olivoretin A was found to be O-methyl olivoretin D, and olivoretin D's structure was identified as identical to teleocidin B (Sakai et al., 1984). Additionally, the structures of olivoretin B and C were determined through X-ray analysis, revealing their conformations and contributions to the cyclohexene ring conformation (Hitotsuyanagi et al., 1984).

Olivoretin C and Tumor Promotion

Des-O-methylolivoretin C, a demethylated form of olivoretin C, has been studied for its tumor-promoting activity. Experiments on mouse skin indicated its significant tumor-promoting properties in comparison to teleocidin (Ninomiya et al., 1986).

Further Research on Teleocidin Class Tumor Promoters

Olivoretin E, a new metabolite identified along with des-O-methylolivoretin C, has been isolated and studied for its potential as a tumor promoter. This research aids in understanding the broader category of teleocidin class tumor promoters, which includes various olivoretins (Sakai et al., 1986).

Olivomycin: A Related Compound

Olivomycin, derived from the same bacterial source as olivoretins, has been utilized in fluorescent microscopy and has shown potential antineoplastic activities. It binds to DNA, inhibiting RNA transcription and protein synthesis, and can induce apoptosis in tumor cells (Farmatsiia, 2020).

Future Directions

The accumulated information on Olivoretin and related compounds has facilitated the identification of the enzymatic reactions in their biosynthesis. New developments in structural biology have strongly aided efforts to clarify the finer points of these reactions . This new knowledge will benefit future engineering studies to create unnatural PKC activators .

properties

IUPAC Name

(6S,9S,14R,17R)-17-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)21-14-22-23-19(15-30-25(23)24(21)28)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQINLFPKZPQGGD-ZVYOULDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C=C)(C)C(C)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238083
Record name Olivoretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olivoretin

CAS RN

90297-52-2
Record name Olivoretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090297522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olivoretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
S Sakai, N Aimi, K Yamaguchi… - Chemical and …, 1984 - jstage.jst.go.jp
… signals were not distinguishable from those of olivoretin D except for carbon atoms around … we concluded that olivoretin A was O—methylolivoretin D (I). To prove this, olivoretin A was …
Number of citations: 99 www.jstage.jst.go.jp
Y Endo, K Shudo, K Furuhata, H Ogura… - Chemical and …, 1984 - jstage.jst.go.jp
... 6 equivalent to or stronger than those of TPA. The structures of teleoc1d1n B (l) 7) and olivoretin A (g) were determined by X—ray crystallography, and the structure of lyngbyatoxin A (…
Number of citations: 88 www.jstage.jst.go.jp
Y Hitotsuyanagi, K Yamaguchi, K Ogata… - Chemical and …, 1984 - jstage.jst.go.jp
… In this paper, the structures of olivoretin B and olivoretin C are described. olivoretin B was … observations, it was thought that olivoretin B was the 019 epimer of olivoretin A. At the same …
Number of citations: 51 www.jstage.jst.go.jp
K Irie, N Hagiwara, A Funaki, H Hayashi… - Agricultural and …, 1987 - Taylor & Francis
… reasonable because olivoretin A (2) and B occurred naturally in a ratio of 15: 1 in our strain.This probably reflects a difference in stability between olivoretin A (2) and B. Olivoretin A (2), …
Number of citations: 20 www.tandfonline.com
Y Hitotsuyanagi, H Fujiki, M Suganuma… - Chemical and …, 1984 - jstage.jst.go.jp
… The des—O—methylolivoretin C (VIII)8) obtained from Olivoretin … B—1 and B—4, not the olivoretin C type regioisomers. … the structures of Olivoretin D (teleocidin B of Hirata)2 and olivo— …
Number of citations: 101 www.jstage.jst.go.jp
一柳幸生, 山口啓一, 緒方惟治, 相見則郎… - Chemical and …, 1984 - jlc.jst.go.jp
… In this paper, the structures of olivoretin B and olivoretin C are described. olivoretin B was … observations, it was thought that olivoretin B was the 019 epimer of olivoretin A. At the same …
Number of citations: 3 jlc.jst.go.jp
S Sakai, Y Hitotsuyanagi, K Yamaguchi… - Chemical and …, 1986 - jstage.jst.go.jp
… We also isolated a new metabolite, olivoretin E (3) from … Olivoretin E (3) obtained as colorless prisms with a mp of 266… data, we assumed the structure of Olivoretin E to be 3, except …
Number of citations: 21 www.jstage.jst.go.jp
C Gavériaux, F Loor - International Archives of Allergy and Immunology, 1989 - karger.com
… ity on rat basophilic leukemia cells, all TCDs, but olivoretin A, were more active than TPA [9]. … than TPA, and olivoretin A was al ways less active or inactive. Olivoretin A was also un able …
Number of citations: 2 karger.com
K Irie, A Funaki, K Koshimizu, H Hayashi, M Arai - Tetrahedron letters, 1989 - Elsevier
… 3 Possible biosynthetic pathway of olivoretin E and C from (-)-indolactam V. However, the possibility that olivoretin C and E are biosynthesized from teleocidin Al via the intermediate …
Number of citations: 17 www.sciencedirect.com
M NINOMIYA, H FUJIKI, NS PAIK, H HAKII… - Japanese Journal of …, 1986 - jstage.jst.go.jp
… olivoretin D is structurally identical to one of the four teleocidin B isomers. The inactive olivoretin C … In this work, we studied the tumor-promoting activity of des-O-methylolivoretin C in …
Number of citations: 11 www.jstage.jst.go.jp

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